4-(Tetrahydrofuran-2-yl)thiazol-2-amine
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Overview
Description
4-(Tetrahydrofuran-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a tetrahydrofuran ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine typically involves the reaction of tetrahydrofuran derivatives with thiazole precursors. One common method involves the use of thiourea and α-haloketones in the presence of a base to form the thiazole ring . The reaction conditions often include heating the reactants in an appropriate solvent, such as ethanol or water, to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydrofuran-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(Tetrahydrofuran-2-yl)thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s ability to interact with cellular pathways can contribute to its anticancer and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: Known for its corrosion inhibition properties.
4-(4-Bromophenyl)-thiazol-2-amine: Investigated for its anticancer activity.
Uniqueness
4-(Tetrahydrofuran-2-yl)thiazol-2-amine is unique due to the presence of both the thiazole and tetrahydrofuran rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields, including chemistry, biology, medicine, and industry .
Properties
CAS No. |
1378826-29-9 |
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Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-(oxolan-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H10N2OS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h4,6H,1-3H2,(H2,8,9) |
InChI Key |
AEFXQMDSQWYPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=CSC(=N2)N |
Origin of Product |
United States |
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